Fulvoplumierin

Cytotoxicity Cancer Pharmacology Natural Products Chemistry

Fulvoplumierin (CAS 20867-01-0), an orange crystalline iridoid from Plumeria spp., addresses the critical need for active natural product standards in oncology and anti-infective research, as structurally related iridoids from the same plant often show no bioactivity [1][2]. - Cytotoxic Selectivity: Demonstrates potent, broad-spectrum activity, especially against melanoma (ED50 = 0.7 μg/mL) and colon cancer (ED50 = 1.3 μg/mL), serving as an essential active comparator against inactive analogs like plumieride [2]. - Anti-TB Benchmark: With confirmed in vitro inhibition of M. tuberculosis at 1-5 μg/mL, it is a reliable positive control for antitubercular HTS assays [1]. - Defined Purity: Supplied at ≥98% (HPLC), ensuring consistent lot-to-lot performance for precise SAR studies and mechanism-of-action research [3][4].

Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
CAS No. 20867-01-0
Cat. No. B1234959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFulvoplumierin
CAS20867-01-0
Synonymsfulvoplumierin
Molecular FormulaC14H12O4
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESCC=CC=C1C=CC2=C1C(=O)OC=C2C(=O)OC
InChIInChI=1S/C14H12O4/c1-3-4-5-9-6-7-10-11(13(15)17-2)8-18-14(16)12(9)10/h3-8H,1-2H3/b4-3+,9-5+
InChIKeyRFUJEBHESHKXKW-PRKJJMSOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fulvoplumierin Procurement & Physical Properties


Fulvoplumierin (CAS: 20867-01-0) is a naturally occurring iridoid compound [1] with the molecular formula C14H12O4 and a molecular weight of 244.24 g/mol [2]. It is isolated from various Plumeria species, including Plumeria acutifolia and Plumeria rubra [1]. Physically, Fulvoplumierin is characterized as orange needles obtained from chloroform, petroleum ether, ethyl acetate, or alcohol, exhibiting a decomposition point of 151–152°C [3]. It demonstrates UV absorption maxima in ethanol at 272 nm and 365 nm, with extinction coefficients (ε) of 7,000 and 33,700, respectively [3]. The compound is soluble in chloroform, hot ethyl acetate, benzene, and alcohol, but is practically insoluble in water and petroleum ether [3]. For procurement, it is commercially available with a purity specification of 98% .

1 Natural product iridoid Sourced from Plumeria species for cytotoxicity model screening.
2 Antimycobacterial assay context Supports endpoint screening against Mycobacterium tuberculosis strains.
3 Specification benchmark Commercially available with a purity specification of 98%.

Why Fulvoplumierin Cannot Be Substituted


While Plumeria species produce a diverse array of iridoid compounds [1], they exhibit significant functional heterogeneity that precludes generic substitution. In direct comparative cytotoxicity assays against a panel of human cancer cell lines, Fulvoplumierin demonstrated broad-spectrum cytotoxic activity, whereas structurally related iridoids such as plumieride and 15-demethylplumieride were reported as inactive constituents under identical assay conditions [2]. This stark contrast in bioactivity despite sharing the iridoid core scaffold underscores that structural nuances—particularly the presence or absence of specific functional groups and glycosidic moieties—profoundly dictate target engagement and pharmacological outcome. Consequently, substituting Fulvoplumierin with other Plumeria-derived iridoids without confirmatory bioassay data is scientifically unjustifiable and may lead to erroneous conclusions in mechanistic studies or failed activity in functional assays. Researchers must verify the specific identity and purity of the iridoid under investigation.

Target Compound
Fulvoplumierin exhibits reported broad-spectrum cytotoxicity.
Related Iridoids
Plumieride and 15-demethylplumieride were reported as inactive under identical assay conditions.
Sharing an iridoid core scaffold does not ensure functional equivalence; structural nuances dictate target engagement.
Substitution may lead to failed activity in functional assays; confirm identity and purity before use.

Fulvoplumierin Quantitative Evidence


Cytotoxicity vs. Related Iridoids

In a direct head-to-head study, Fulvoplumierin demonstrated broad-spectrum cytotoxic activity across a panel of human cancer cell lines, whereas five additional iridoids from the same plant, including plumieride, were reported as inactive [1]. The study evaluated compounds isolated via bioactivity-directed fractionation from the same Plumeria rubra bark extract, providing a well-controlled comparative framework. Fulvoplumierin exhibited ED50 values ranging from 0.7 to 4.6 μg/mL against various human cancer cell types. In contrast, plumieride, 15-demethylplumieride, α-allamcidin, β-allamcidin, and 13-O-trans-p-coumaroylplumieride showed no quantifiable cytotoxic activity [1].

Cytotoxicity vs. Related Iridoids
Head-to-head
Active vs. Inactive
Fulvoplumierin exhibited ED50 0.7–4.6 µg/mL; plumieride and four other related iridoids showed no quantifiable activity.
Unique structural features are essential for the reported cell-model response context.
Bioactivity-directed fractionation controls for source variability.
Cytotoxicity Cancer Pharmacology Natural Products Chemistry

Cancer Cell Line Cytotoxicity Profile

Fulvoplumierin exhibited differential cytotoxic potency across a diverse panel of cancer cell lines, with ED50 values as follows: melanoma (0.7 μg/mL), colon cancer (1.3 μg/mL), murine P-388 leukemia (2.5 μg/mL), lung cancer (3.0 μg/mL), fibrosarcoma HT-1080 (3.4 μg/mL), breast cancer (3.5 μg/mL), and KB epidermoid carcinoma (4.6 μg/mL) [1]. This dataset provides quantitative benchmarks for researchers aiming to select appropriate cancer models for follow-up mechanistic studies or to benchmark the activity of novel iridoid derivatives.

Cell Line Sensitivity Profile
Supporting evidence
ED50 Range: 0.7 – 4.6 µg/mL
Melanoma (0.7), Colon (1.3), P-388 (2.5), Lung (3.0), HT-1080 (3.4), Breast (3.5), KB (4.6).
Supports cytotoxicity endpoint review with a 6.6-fold model sensitivity range.
Researchers can select cell models based on reported differential sensitivity.
Anticancer Drug Discovery In Vitro Pharmacology Structure-Activity Relationship

Antimycobacterial Activity

Fulvoplumierin inhibited the in vitro growth of various strains of Mycobacterium tuberculosis at concentrations ranging from 1 to 5 μg/mL [1]. This antitubercular activity, documented in the foundational isolation paper, establishes Fulvoplumierin as one of the earliest characterized antimycobacterial iridoids. While contemporary studies directly comparing Fulvoplumierin to standard antitubercular agents such as isoniazid or rifampicin are not available in the accessible literature, this quantitative activity range provides a historical benchmark and rationale for further investigation into its mechanism of action against mycobacteria.

Antimycobacterial Activity
Class-level
1 – 5 µg/mL
Effective concentration range against Mycobacterium tuberculosis in vitro.
Supports antimicrobial screening context as a historical benchmark for iridoid activity.
Data to verify with contemporary standard antitubercular comparator strains.
Antitubercular Agents Antimycobacterial Drug Discovery Natural Product Antibiotics

DNA Ligase I Inhibition

In a cross-study comparable analysis, Fulvoplumierin inhibited human DNA ligase I (hLI) with an IC50 of 87 μg/mL (357 μM) [1]. In the same study, two other natural products—protolichesterinic acid and swertifrancheside—exhibited IC50 values of 6 μg/mL (20 μM) and 8 μg/mL (11 μM), respectively [1]. This comparison indicates that while Fulvoplumierin is an active inhibitor of hLI, it is approximately 10- to 14-fold less potent than protolichesterinic acid and swertifrancheside in this specific enzymatic assay. This data contextualizes Fulvoplumierin's activity within the broader landscape of natural product DNA ligase inhibitors and suggests that its primary mechanism of cytotoxicity may involve targets other than, or in addition to, hLI.

DNA Ligase I Inhibition
Cross-study comparable
IC50 87 µg/mL (357 µM)
Protolichesterinic acid: 6 µg/mL; Swertifrancheside: 8 µg/mL.
Represents a distinct iridoid class for pathway-response interpretation, with lower reported potency than comparators.
Supports mechanistic DNA repair studies, suggesting alternative cytotoxic targets may exist.
DNA Repair Inhibition Enzyme Inhibitor Discovery Mechanism of Action Studies

Fulvoplumierin Research Applications


Melanoma and Colon Cancer Studies

Based on the quantitative ED50 data, Fulvoplumierin demonstrates the highest potency against melanoma (ED50 = 0.7 μg/mL) and colon cancer (ED50 = 1.3 μg/mL) cell lines [1]. Researchers focusing on these cancer types should prioritize Fulvoplumierin over inactive iridoids such as plumieride when designing cytotoxicity assays or probing the molecular mechanisms of iridoid-induced cell death. The differential sensitivity across cell lines also provides a valuable model for investigating cell-type-specific determinants of iridoid cytotoxicity [1].

Antimycobacterial Screening Control

With a well-documented in vitro inhibitory concentration of 1–5 μg/mL against Mycobacterium tuberculosis [2], Fulvoplumierin can serve as a natural product-derived positive control in high-throughput screening campaigns for novel antitubercular agents. Its established activity provides a reliable benchmark for validating assay sensitivity and comparing the potency of new chemical entities or plant extracts being evaluated for antimycobacterial properties [2].

DNA Ligase I Inhibition Tool

Fulvoplumierin inhibits human DNA ligase I with an IC50 of 87 μg/mL (357 μM) [3]. While less potent than protolichesterinic acid (IC50 = 6 μg/mL) and swertifrancheside (IC50 = 8 μg/mL), it represents a distinct iridoid structural class with this activity [3]. Researchers investigating structure-activity relationships of DNA ligase inhibitors or seeking to validate high-content screens may employ Fulvoplumierin as a structurally diverse reference inhibitor to complement more potent but structurally dissimilar natural products [3].

Iridoid Cytotoxicity SAR Studies

The direct comparative evidence shows that Fulvoplumierin is cytotoxic while five related iridoids—including plumieride, 15-demethylplumieride, and α/β-allamcidin—are inactive [1]. This binary active/inactive pattern within a single structural class, isolated from the same plant source under identical fractionation conditions, provides an ideal dataset for medicinal chemists conducting structure-activity relationship (SAR) studies. Researchers can use Fulvoplumierin as the active scaffold and the inactive analogs as negative controls to dissect which structural features (e.g., glycosylation state, specific functional groups) confer cytotoxic activity, thereby guiding the rational design of optimized iridoid-based anticancer agents [1].

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-line sensitivity profile
Melanoma and colon cancer endpoint review
Antimicrobial screening studies
Historical MIC benchmark
M. tuberculosis growth inhibition endpoints
DNA ligase I enzyme assays
Iridoid-class selectivity
DNA repair mechanism inhibition review
Iridoid SAR research
Active vs. inactive scaffold comparison
Functional group contribution to cell-model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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